N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYIXSSFYRVHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-bromobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) N-[(5-Bromo-2-ethoxyphenyl)methyl]cyclopropanamine Hydrochloride
(b) N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Hydrochloride
Heterocyclic vs. Phenyl Substituents
(a) N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine Hydrochloride
- Molecular Formula : C₈H₁₁Cl₂N₃
- Molecular Weight : 220.10 g/mol .
- Key Difference : Replacement of the phenyl ring with a pyrazine heterocycle introduces nitrogen atoms, altering electronic distribution and enabling π-π stacking interactions with biological targets.
(b) N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride
Multi-Halogenated Derivatives
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀Cl₂FN
Aliphatic vs. Aromatic Substituents
N-(2,2-Difluoroethyl)cyclopropanamine Hydrochloride
Structural and Functional Analysis Table
Biological Activity
N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Synthesis
This compound features a cyclopropanamine core with a brominated phenyl substituent. The synthesis typically involves the reaction of 2-bromobenzyl chloride with cyclopropanamine in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Synthetic Pathway
- Reactants : 2-bromobenzyl chloride, cyclopropanamine, sodium hydroxide.
- Solvent : Dichloromethane.
- Conditions : Reflux under controlled temperature.
- Final Product : this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : It has been shown to modulate enzyme activity, which can lead to alterations in metabolic pathways relevant to diseases such as cancer.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of proliferation |
| A549 | 25 | Modulation of survival signaling pathways |
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound. The compound was found to affect dopamine receptor activity, suggesting potential applications in treating neurological disorders such as schizophrenia or depression .
Applications in Medicine and Industry
This compound is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
